C12H10Cl2O3S
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Overview
Description
This compound is an organic molecule that contains a thiophene ring substituted with chlorine atoms, and a cyclohexane ring with acetyl and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-(2,5-dichlorothiophen-3-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as 2,5-dichlorothiophene.
Acetylation: The thiophene ring is then acetylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclohexane Ring Formation: The acetylated thiophene is reacted with a cyclohexane derivative under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane ring, converting them to alcohols.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Potential applications in the development of pharmaceuticals due to its unique structural features.
- Explored for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-acetyl-5-(2,5-dichlorothiophen-3-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,5-Dichlorothiophene: Shares the thiophene ring with chlorine substitutions.
Cyclohexane-1,3-dione: Contains the cyclohexane ring with dione functionalities.
Acetylthiophene: Contains the thiophene ring with an acetyl group.
Uniqueness:
- The combination of the thiophene ring with chlorine substitutions and the cyclohexane ring with acetyl and dione functionalities makes this compound unique.
- Its structural complexity and the presence of multiple reactive sites provide diverse reactivity and potential applications.
This detailed article provides a comprehensive overview of the compound “C12H10Cl2O3S,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
phenoxybenzene;sulfuryl dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O.Cl2O2S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10H; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEDDQRJAJNKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2.O=S(=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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